molecular formula C21H23NO5 B14788414 Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate

Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate

Cat. No.: B14788414
M. Wt: 369.4 g/mol
InChI Key: JYLQVHCZAXVKKV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxy-3,4,6-trimethylphenyl derivatives with benzo[d]oxazole intermediates in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like N,N-Diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate is unique due to its specific combination of functional groups and the presence of the benzo[d]oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[2-(2,5-dimethoxy-3,4,6-trimethylphenyl)-1,3-benzoxazol-5-yl]acetate

InChI

InChI=1S/C21H23NO5/c1-11-12(2)20(26-6)18(13(3)19(11)25-5)21-22-15-9-14(10-17(23)24-4)7-8-16(15)27-21/h7-9H,10H2,1-6H3

InChI Key

JYLQVHCZAXVKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C2=NC3=C(O2)C=CC(=C3)CC(=O)OC)OC)C

Origin of Product

United States

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